Ethyl 3-cyclopropylprop-2-ynoate
Overview
Description
Ethyl 3-cyclopropylprop-2-ynoate: is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol . It is also known by its IUPAC name, ethyl 3-cyclopropylpropiolate . This compound is characterized by the presence of a cyclopropyl group attached to a prop-2-ynoate moiety, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyclopropylprop-2-ynoate can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropylacetylene with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with good purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyclopropylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyclopropylprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropylprop-2-ynoate involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the alkyne moiety can undergo addition reactions. These interactions can modulate various biochemical pathways and enzyme activities, making the compound valuable for mechanistic studies .
Comparison with Similar Compounds
Ethyl propiolate: Similar structure but lacks the cyclopropyl group.
Cyclopropylacetylene: Contains the cyclopropyl group but lacks the ester functionality.
Ethyl 2-butynoate: Similar ester functionality but with a different alkyne substitution pattern.
Uniqueness: Ethyl 3-cyclopropylprop-2-ynoate is unique due to the presence of both the cyclopropyl and alkyne groups, which confer distinct reactivity and properties. This combination makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
ethyl 3-cyclopropylprop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKWSKCBPAMHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123844-20-2 | |
Record name | ethyl 3-cyclopropylprop-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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